molecular formula C19H26N2O B5660069 8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

Cat. No. B5660069
M. Wt: 298.4 g/mol
InChI Key: GKEWDLMBVHENMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinolinol derivatives often involves multi-component reactions, providing efficient pathways to generate complex structures. For example, a study on the synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate demonstrated the utility of combining 4-hydroxy-1-methyl-2(1H)-quinolinone with other reagents under catalytic conditions to yield pyranoquinoline derivatives with significant yields (Asghari, Ramezani, & Mohseni, 2014). Such methodologies are indicative of the strategies that might be employed in the synthesis of the compound , focusing on the manipulation of quinolinone scaffolds.

Molecular Structure Analysis

The structural analysis of quinolinol derivatives is crucial for understanding their chemical behavior and biological activity. For instance, the molecular structure of a related compound, 6-ethyl-9-fluoro-6,7-dihydro-8-(4-hydroxy-piperidino)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid, has been determined by X-ray diffraction, highlighting the conformation of the methyl and ethyl groups in relation to the quinolinone ring (Hashimoto, Fujita, Tanaka, & Kido, 1995). Such studies provide a foundation for predicting the molecular structure and potential reactivity of "8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol".

Chemical Reactions and Properties

Quinolinol derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Research into the reactivity of similar compounds, such as the synthesis of reactive [Al(Et)(q')2] complexes, sheds light on the potential chemical behavior of quinolinol derivatives in the presence of different reagents and conditions (Iijima & Yamamoto, 2006). These studies can inform predictions about the types of reactions "8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol" might undergo.

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility, melting point, and photoluminescence, are determined by their molecular structure. For example, systematic methyl substitution of metal (III) tris(n-methyl-8-quinolinolato) chelates has been shown to affect material properties significantly, impacting photoluminescence and thermal properties (Sapochak et al., 2001). This research underscores the importance of structural features in dictating the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, including their acidity, basicity, and reactivity towards other chemical entities, are critical for their application in various fields. Studies on the synthesis, structure-activity relationships, and pharmacological evaluation of related compounds provide insights into their chemical behavior and potential interactions with biological targets (Paris et al., 1995). Such analyses are essential for understanding the chemical properties of "8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol".

properties

IUPAC Name

8-ethyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-4-15-6-5-7-16-18(15)20-14(3)17(19(16)22)12-21-10-8-13(2)9-11-21/h5-7,13H,4,8-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEWDLMBVHENMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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